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Compound of Interest

Compound Name: 2,5-Dichlorobenzamide

Cat. No.: B1294676 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth analysis of 2,5-Dichlorobenzamide, a

recognized metabolite of the oral proteasome inhibitor ixazomib. The document details the

metabolic pathways of ixazomib, presents quantitative pharmacokinetic data, and outlines the

experimental protocols used for metabolite identification and quantification. Visual diagrams of

the metabolic cascade and experimental workflows are provided to facilitate a comprehensive

understanding for researchers and professionals in drug development.

Introduction
Ixazomib (Ninlaro®) is the first orally administered proteasome inhibitor approved for the

treatment of multiple myeloma, typically in combination with lenalidomide and dexamethasone.

[1] It is a reversible inhibitor of the chymotrypsin-like activity of the β5 subunit of the 20S

proteasome.[2] The biotransformation of ixazomib is extensive, with metabolism being the

primary mechanism of clearance.[1][3] This process leads to the formation of multiple

metabolites, which are generally considered pharmacologically inactive due to the loss of the

critical boronic acid moiety responsible for proteasome inhibition.[2]

Among the various biotransformation products, 2,5-Dichlorobenzamide has been identified as

a metabolite of ixazomib, designated as M4 or M20.[4] This guide focuses on the formation of

2,5-Dichlorobenzamide within the broader context of ixazomib's metabolism, presenting the

available quantitative data and the scientific methodologies employed in its study.
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Metabolic Pathways of Ixazomib
The metabolism of ixazomib is complex, involving both cytochrome P450 (CYP) and non-CYP-

mediated pathways.[5] At clinically relevant concentrations, non-CYP enzymes and proteins are

the predominant contributors to ixazomib clearance.[6] However, at supratherapeutic

concentrations, multiple CYP isoforms have been shown to metabolize ixazomib in vitro.[3][7]

The principal biotransformation pathways for ixazomib are hydrolytic metabolism and oxidative

deboronation.[2] These pathways result in the cleavage of the molecule and the removal of the

boronic acid group, rendering the resulting metabolites inactive as proteasome inhibitors.[2]

A human absorption, distribution, metabolism, and excretion (ADME) study using [¹⁴C]-

ixazomib identified several circulating metabolites, with M1, M2, and M3 being the most

abundant in plasma besides the parent drug.[2] 2,5-Dichlorobenzamide (M4/M20) is formed

through amide hydrolysis, representing a further breakdown product in the metabolic cascade.

While it is a confirmed metabolite, it is not among the primary circulating metabolites identified

in major quantitative studies.[2][4]

Below is a diagram illustrating the proposed metabolic pathway leading to the formation of

major metabolites and 2,5-Dichlorobenzamide.

Ixazomib Metabolism

Ixazomib
(Active Drug with Boronic Acid)

Metabolite M1
(2,5-Dichloro-N-(2-((1-hydroxy-3-methylbutyl)amino)

-2-oxoethyl)benzamide)

Primary Metabolism
(Hydrolysis, Oxidative Deboronation)

Metabolite M2

Primary Metabolism
(Hydrolysis, Oxidative Deboronation)

Metabolite M3
Primary Metabolism

(Hydrolysis, Oxidative Deboronation)

2,5-Dichlorobenzamide
(Metabolite M4/M20)

Further Metabolism
(e.g., Amide Hydrolysis)

Further Metabolism
(e.g., Amide Hydrolysis)

Further Metabolism
(e.g., Amide Hydrolysis)

Click to download full resolution via product page

Figure 1: Proposed Metabolic Pathway of Ixazomib.
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Quantitative Pharmacokinetic Data
Quantitative analysis of ixazomib and its metabolites has been performed in multiple preclinical

and clinical studies. The data provides insights into the absorption, distribution, metabolism,

and excretion characteristics of the drug.

Pharmacokinetic Parameters of Ixazomib
The key pharmacokinetic parameters of ixazomib following oral administration are summarized

in the table below.

Parameter Value Reference(s)

Oral Bioavailability 58% [1][3]

Tmax (Time to Peak Plasma

Conc.)
~1 hour [1]

Terminal Half-life (t½) 9.5 days [3][7]

Volume of Distribution (Vd) 543 L [5][7]

Systemic Clearance (CL) 1.86 - 1.9 L/h [1][5]

Plasma Protein Binding 99% [7]

Excretion 62% in Urine, 22% in Feces [3][5]

Relative Abundance of Ixazomib and Major Metabolites
A study in patients with advanced solid tumors who received a single oral dose of [¹⁴C]-

ixazomib characterized the profile of the drug and its metabolites in plasma. The following table

shows the relative contribution of ixazomib and its three most abundant metabolites to the total

radioactivity (TRA) in plasma.[2] No specific quantitative data for 2,5-Dichlorobenzamide
(M4/M20) from this study is available.
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Component
% of Plasma Total
Radioactivity (AUC₀₋₈₁₆ ₕ)

Reference

Ixazomib (Parent Drug) 54.2% [2]

Metabolite M1 18.9% [2]

Metabolite M3 10.6% [2]

Metabolite M2 7.91% [2]

M1 was identified as 2,5-Dichloro-N-(2-((1-hydroxy-3-methylbutyl)amino)-2-

oxoethyl)benzamide.[8]

In Vitro Contribution of CYP Enzymes
While non-CYP pathways are the primary route of metabolism at clinical doses, in vitro studies

at supratherapeutic concentrations (10 µM) have estimated the relative contribution of various

CYP isoforms.[3][7]

CYP Isoform
Estimated Relative
Contribution

Reference(s)

CYP3A4 42.3% [6][7]

CYP1A2 26.1% [6][7]

CYP2B6 16.0% [6][7]

CYP2C8 6.0% [6][7]

CYP2D6 4.8% [6][7]

CYP2C19 4.8% [6][7]

CYP2C9 < 1% [6][7]

Experimental Protocols
The identification and quantification of ixazomib and its metabolites, including 2,5-
Dichlorobenzamide, rely on advanced analytical techniques. The following sections detail the
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methodologies cited in key studies.

Metabolite Profiling and Identification in Humans
A phase I clinical study was conducted to define the biotransformation pathways of ixazomib.[2]

Study Design: Four patients with advanced solid tumors were administered a single 4.1-mg

oral dose of [¹⁴C]-ixazomib (~500 nCi total radioactivity).[2]

Sample Collection: Plasma, urine, and fecal samples were collected at various time points

up to 35 days post-dose.[2]

Total Radioactivity Analysis: Total radioactivity (TRA) in samples was measured using

accelerator mass spectrometry (AMS), a highly sensitive technique for quantifying low levels

of radiolabels.[2]

Metabolite Profiling and Identification:

Samples were subjected to high-performance liquid chromatography (HPLC) for

separation of the parent drug and its metabolites.[2]

The eluate was analyzed using liquid chromatography/tandem mass spectrometry

(LC/MS/MS) to identify the chemical structures of the radiolabeled components.[2]

By correlating the radioactivity peaks from AMS with the mass spectral data, metabolites

were identified and profiled.[2]
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Experimental Workflow: Metabolite Identification
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Figure 2: Workflow for Human Metabolite Identification.

Quantitative Analysis of Ixazomib in Plasma
For pharmacokinetic studies, a validated liquid chromatography/tandem mass spectrometry

(LC/MS/MS) assay was used to measure plasma concentrations of ixazomib.

Sample Preparation: Specific sample preparation techniques such as protein precipitation or

solid-phase extraction are typically used to remove interfering matrix components from

plasma.
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Chromatography:

Technique: Reverse-phase gradient liquid chromatography.[1]

Column: Fortis Phenyl, 2.1 × 50 mm, 5-µm column.[1]

Flow Rate: 0.3 mL/min.[1]

Mass Spectrometry:

Ionization: Positive ion electrospray ionization (ESI+).[1]

Detection: Multiple reaction monitoring (MRM) was used for high selectivity and sensitivity.

[1]

MRM Transitions:

Ixazomib: 343.1 → 109.0 m/z.[1]

Internal Standard (¹³C₉-ixazomib): 352.1 → 115.0 m/z.[1]

Quantification:

Linearity: The assay demonstrated linearity over a concentration range of 0.5–500 ng/mL.

[1]

Precision: The coefficient of variation (CV) ranged from 1.7% to 6.1%.[1]

Accuracy: The bias was between -4.0% and 2.3%.[1]

Conclusion
2,5-Dichlorobenzamide is a confirmed, de-boronated metabolite of ixazomib, designated M4

or M20. Its formation occurs via the extensive biotransformation of the parent drug, which is

primarily cleared through metabolism. While quantitative data for the most abundant circulating

metabolites (M1, M2, M3) are available, specific plasma concentrations for 2,5-
Dichlorobenzamide have not been detailed in major published studies, suggesting it is a

minor component of the overall metabolic profile. All identified metabolites of ixazomib,
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including 2,5-Dichlorobenzamide, are considered pharmacologically inactive due to the

absence of the boronic acid moiety. The characterization of this and other metabolites has

been achieved through robust experimental protocols employing radioisotope labeling and

advanced mass spectrometry techniques, which are fundamental to modern drug development

and regulatory assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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